Product packaging for Chlophedianol Hydrochloride(Cat. No.:CAS No. 511-13-7)

Chlophedianol Hydrochloride

Cat. No.: B126195
CAS No.: 511-13-7
M. Wt: 326.3 g/mol
InChI Key: XYGSFNHCFFAJPO-UHFFFAOYSA-N
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Description

Historical Trajectory of Antitussive Agent Development

The development of antitussive agents has a long history, evolving from early remedies to the targeted synthetic compounds of the modern era. Initially, opioids like morphine and codeine were the primary treatments for cough, with heroin even being marketed as a cough suppressant in 1898. encyclopedia.pub However, the addictive nature of these substances spurred the search for safer alternatives. encyclopedia.pubnih.gov

The mid-20th century marked a significant shift with the introduction of non-narcotic antitussives. Dextromethorphan (B48470), approved by the FDA in 1958, became a widely used over-the-counter alternative to codeine, aiming to provide cough relief without the associated risks of dependence. nih.govwikipedia.orgfee.org This period also saw the development of other non-opioid options, including dimemorfan (B1670651) in Japan in 1975. nih.gov The trajectory of antitussive development reflects a continuous effort to isolate and understand the mechanisms of cough suppression while minimizing adverse effects, leading to the investigation of compounds like chlophedianol hydrochloride. nih.gov

Contemporary Significance of Non-Narcotic Antitussives

The importance of non-narcotic antitussives in modern medicine is underscored by the desire to avoid the well-documented side effects of opioid-based cough suppressants, such as sedation, potential for abuse, and respiratory depression. patsnap.comrxlist.comopenstax.org Non-narcotic agents like this compound offer a therapeutic alternative for cough suppression without these significant drawbacks. patsnap.comrxlist.comrxlist.com

These agents are particularly relevant for patient populations where opioids may be contraindicated or require cautious use. openstax.org The focus on non-narcotic options has also driven research into different mechanisms of cough suppression, moving beyond the opioid receptors. This includes targeting the cough center in the medulla oblongata through different pathways. patsnap.comnih.gov The development and study of non-narcotic antitussives represent a critical area of pharmacotherapy, aiming to provide effective symptom relief with an improved safety profile. droracle.aimypcnow.org

Research Rationale for Investigating this compound

The primary rationale for investigating this compound in cough pathophysiology research stems from its specific mechanism of action and its classification as a non-narcotic antitussive. patsnap.com Chlophedianol acts centrally on the cough center in the medulla, but its pharmacological profile differs from that of opioids. patsnap.comontosight.aidrugbank.com This distinction allows researchers to probe the non-opioid pathways involved in the central regulation of the cough reflex.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20ClNO.ClH<br>C17H21Cl2NO B126195 Chlophedianol Hydrochloride CAS No. 511-13-7

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO.ClH/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18;/h3-11,20H,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGSFNHCFFAJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

791-35-5 (Parent)
Record name Chlophedianol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511137
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DSSTOX Substance ID

DTXSID30965375
Record name Chlophedianol hydrochloride
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Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-13-7
Record name Chlophedianol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlophedianol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlophedianol hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOPHEDIANOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69QQ58998Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Neuropharmacological Mechanisms of Antitussive Action

Central Nervous System Depressant Properties

Chlophedianol hydrochloride functions as a CNS depressant, specifically targeting the neural centers that control coughing. patsnap.compatsnap.com This targeted depression reduces the frequency and intensity of the cough reflex without the significant analgesic or euphoric effects associated with opioid-based antitussives. patsnap.com

Direct Inhibition of the Medullary Cough Center

The core of chlophedianol's antitussive action lies in its ability to directly suppress the cough center located in the medulla oblongata of the brainstem. patsnap.compatsnap.comnih.gov This region is responsible for integrating afferent signals from irritant receptors in the respiratory tract and generating the efferent signals that produce a cough. patsnap.com By depressing the activity of this center, this compound effectively raises the threshold for the cough reflex to be initiated. ontosight.aipatsnap.com

Modulation of Neurotransmitter Systems

The precise molecular interactions of chlophedianol within the CNS are complex and involve the modulation of various neurotransmitter systems that influence neuronal excitability.

It is believed that chlophedianol may modulate the activity of the inhibitory neurotransmitter Gamma-Aminobutyric Acid (GABA). patsnap.com GABA plays a crucial role in reducing neuronal excitability throughout the nervous system. patsnap.com By potentially enhancing GABAergic activity, this compound could decrease the excitability of neurons within the medullary cough center, making them less responsive to stimuli that would normally trigger a cough. patsnap.com

Chlophedianol's action on neuronal excitability extends to various receptors and channels. Unlike many other antitussives, such as dextromethorphan (B48470), chlophedianol binds poorly to the sigma-1 receptor, a protein that modulates calcium signaling and is a target for many antitussive drugs. wikipedia.orgnih.gov Research on guinea pig brain homogenate determined chlophedianol's IC₅₀ value for inhibiting dextromethorphan binding to be 1300 nM, indicating a lower affinity. ncats.io The compound also possesses antihistamine properties, acting as an antagonist at H1 receptors. nih.govdrugbank.comresearchgate.net This action can contribute to reducing the cough reflex, particularly in cases where histamine (B1213489) is a contributing factor, such as in allergic reactions. smpdb.ca

Ancillary Pharmacological Activities

Local Anesthetic Effects on Respiratory Mucosa

This compound possesses mild local anesthetic properties. patsnap.compatsnap.com When administered, it can exert a numbing effect on the mucous membranes of the throat and respiratory tract. patsnap.comwikipedia.org This local anesthetic action is likely due to the blockade of sodium channels in sensory nerves, which prevents the transmission of pain and irritant signals that can provoke a cough. nih.govmahidol.ac.th This effect helps to soothe irritation and further reduces the urge to cough. patsnap.com

Antihistaminic Properties and H1 Receptor Antagonism

This compound exhibits antihistaminic properties through its action as an antagonist at the histamine H1 receptor. drugbank.com This is a characteristic it shares with a class of drugs known as H1-antihistamines, which are commonly used to treat allergy symptoms. nih.gov By blocking H1 receptors, chlophedianol can help alleviate coughing that may be associated with allergic reactions. smolecule.com The structural relationship of chlophedianol to diphenhydramine, a well-known antihistamine, provides a basis for these effects. researchgate.net

Anticholinergic Effects at Elevated Concentrations

At higher concentrations, this compound can exert anticholinergic effects. drugbank.comwikipedia.orgmedkoo.com This activity stems from its ability to block acetylcholine (B1216132) receptors. smolecule.com Anticholinergic effects are characterized by symptoms such as dry mouth and blurred vision. smolecule.com The potential for these effects necessitates caution, as co-administration with other anticholinergic drugs could lead to an increased risk of such side effects. smolecule.com

Pharmacological Characterization

Pharmacodynamics

The primary pharmacodynamic effect of chlophedianol hydrochloride is the suppression of the cough reflex. This is achieved through its direct action on the cough center located in the medulla oblongata of the brainstem. nih.govpatsnap.comdrugbank.compatsnap.com In addition to its central antitussive activity, chlophedianol also possesses mild local anesthetic and antihistaminic properties. drugbank.compatsnap.com

Dose-Response Relationships in Cough Suppression

The relationship between the dose of this compound and the magnitude of its cough-suppressing effect has been established through clinical use and regulatory guidelines. The recommended oral dosage for adults and children 12 years of age and older is 25 mg every six to eight hours. patsnap.com For children aged 6 to under 12 years, the typical dose is 12.5 mg to 25 mg every six to eight hours.

While specific dose-ranging studies providing a detailed quantitative analysis of the dose-response curve are not extensively available in the public domain, the established therapeutic dosages indicate a positive correlation between the administered dose and the degree of cough suppression within the recommended range.

Table 1: Recommended Oral Dosages of this compound for Cough Suppression

Age GroupRecommended DoseFrequency
Adults and children ≥12 years25 mgEvery 6 to 8 hours
Children 6 to <12 years12.5 mg - 25 mgEvery 6 to 8 hours

This table is based on generally accepted dosage guidelines and does not constitute a clinical recommendation.

Comparative Pharmacodynamics with Other Antitussives

Clinical studies have compared the antitussive efficacy of this compound with other cough suppressants. In a double-blind, randomized clinical trial involving patients with cough associated with various chest diseases, chlophedianol at a dose of 20 mg administered three times daily was found to be as effective in suppressing cough as 40 mg of isoaminile (B1672210) citrate (B86180) administered on the same schedule. nih.gov The study assessed cough suppression based on 3-hour and 24-hour cough counts. nih.gov

Chlophedianol is considered a non-opioid antitussive and is often used as an alternative to agents like dextromethorphan (B48470) and codeine. patsnap.comchpa.org Unlike opioid-based antitussives, chlophedianol is reported to have a lower potential for abuse. patsnap.com While direct head-to-head clinical trials with extensive comparative data against dextromethorphan and codeine are limited in readily available literature, its established use and efficacy position it as a comparable option for the management of dry, irritating coughs.

Table 2: Comparative Efficacy of this compound and Isoaminile Citrate

DrugDoseFrequencyOutcome
This compound20 mg3 times dailyAs effective as Isoaminile Citrate in cough suppression
Isoaminile Citrate40 mg3 times dailyAs effective as this compound in cough suppression

Data from a comparative, randomized, double-blind clinical trial. nih.gov

Effects on Respiratory Reflexes Beyond Cough

Beyond its primary antitussive effect, this compound may have other effects on respiratory function. Animal studies have suggested that chlophedianol can influence the volume of respiratory tract fluid. In research conducted on rabbits and cats, administration of this compound led to a slight but significant decrease in the volume of respiratory tract fluid. medchemexpress.com This finding suggests a potential impact on mucus production or secretion, although the clinical significance of this in humans is not fully elucidated. It is important to note that chlophedianol is not intended for use in patients with a productive cough, as suppressing the cough reflex can hinder the clearance of mucus from the airways. mayoclinic.org The drug does not appear to interfere with the expectoration process itself. nih.gov

Pharmacokinetics

The pharmacokinetic profile of this compound describes its absorption, distribution, metabolism, and excretion.

Absorption Kinetics Following Oral Administration

This compound is administered orally and is absorbed from the gastrointestinal tract. patsnap.com Following oral administration, the onset of its antitussive action typically occurs within 30 to 60 minutes, with the effects lasting for up to 8 hours. patsnap.com Peak plasma concentrations are generally reached within a few hours of ingestion. patsnap.com Specific human pharmacokinetic parameters such as absolute bioavailability, maximum plasma concentration (Cmax), and time to maximum plasma concentration (Tmax) from dedicated pharmacokinetic studies are not widely reported in the available literature.

Distribution Profile, Including Blood-Brain Barrier Permeation

After absorption, this compound is distributed throughout the body. A critical aspect of its distribution is its ability to cross the blood-brain barrier to exert its central antitussive effects on the medulla oblongata. patsnap.com While direct experimental data quantifying the extent of blood-brain barrier penetration in humans is limited, predictive models and its known central mechanism of action confirm its passage into the central nervous system. The volume of distribution in humans has not been specifically detailed in the reviewed literature.

Hepatic Metabolism and Metabolite Identification

The biotransformation of this compound occurs principally in the liver. patsnap.comdrugbank.com Like many xenobiotics, it undergoes hepatic metabolism to facilitate its excretion from the body. patsnap.com This process involves enzymatic reactions that convert the parent drug into various metabolites. patsnap.commedtigo.com

A study involving the analysis of human urine successfully identified ten excretory products of chlophedianol. smolecule.com Among these, three specific metabolites were structurally identified following extraction with chloroform (B151607) under acidic conditions (pH 1-2): o-(chlorphenyl)-phenylmethane, benzophenone, and o-chlorbenzophenone. smolecule.com

Table 1: Identified Metabolites of this compound in Human Urine

Metabolite Name Chemical Classification
o-(chlorphenyl)-phenylmethane Diphenylmethane
Benzophenone Ketone, Diphenylmethane
o-chlorbenzophenone Ketone, Chlorobenzene

Data derived from a study on excretory products in human urine. smolecule.com

The metabolic breakdown of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system. medtigo.com Specifically, research indicates that the CYP2D6 enzyme is the main catalyst in its biotransformation pathway. medtigo.comdrugz.fr The CYP450 system, and CYP2D6 in particular, is responsible for metabolizing a significant portion of clinically used drugs through oxidative reactions like hydroxylation and demethylation. wikipedia.org The involvement of CYP2D6 suggests that the rate of chlophedianol metabolism can vary among individuals due to genetic polymorphisms affecting this enzyme's function. wikipedia.orgnih.gov

Excretion Pathways and Elimination Half-Life

Following hepatic metabolism, the resulting metabolites of this compound are chiefly eliminated from the body via the kidneys. patsnap.com The primary route of excretion is through the urine. patsnap.commedtigo.com This renal clearance of its metabolic products is a critical step in the drug's disposition.

The elimination half-life of this compound is described in literature as being relatively long, a characteristic that contributes to its prolonged duration of antitussive action. patsnap.com However, specific quantitative data for its half-life is not consistently reported in pharmacokinetic studies. drugbank.com The elimination of a drug is considered effectively complete after approximately 4 to 5 half-lives. nih.gov

Table 2: Pharmacokinetic Parameters of this compound

Parameter Description Value
Primary Metabolism Site Liver patsnap.comdrugbank.com -
Primary Metabolic Enzyme Cytochrome P450 2D6 (CYP2D6) medtigo.comdrugz.fr -
Primary Excretion Route Renal (Urine) patsnap.commedtigo.com -
Elimination Half-Life (t½) Time for plasma concentration to reduce by 50% Not definitively reported; described as "relatively long" patsnap.comdrugbank.com

Preclinical Research Methodologies and Findings

In Vitro Studies

In vitro research provides a foundational understanding of a compound's interaction with biological targets at a molecular and cellular level, free from the complexities of a whole organism.

Receptor binding assays are crucial in vitro tools used to determine the affinity of a drug for specific receptors. In the study of antitussives, binding sites for dextromethorphan (B48470) in the brain are of particular interest. Research has shown that chlophedianol, a phenylalkylamine, can inhibit the specific binding of radiolabeled dextromethorphan ([3H]dextromethorphan) in guinea pig brain homogenates. ncats.io This suggests that chlophedianol may share or interfere with some of the same central binding sites as dextromethorphan, which are thought to be distinct from classical opioid receptors. ncats.ionih.gov The inhibition is quantified by the IC₅₀ value, which represents the concentration of the drug required to inhibit 50% of the specific binding of the radioligand.

Table 1: Inhibition of [3H]Dextromethorphan Binding by Chlophedianol Hydrochloride

Parameter Tissue Preparation Ligand Finding
IC₅₀ ValueGuinea Pig Brain Homogenate[3H]Dextromethorphan (4 nM)1300 nM ncats.io

This table summarizes the concentration of chlophedianol required to inhibit 50% of dextromethorphan binding in a preclinical laboratory setting.

The antitussive effect of chlophedianol is believed to stem from its action on the central nervous system (CNS), specifically the cough center in the medulla oblongata. patsnap.compatsnap.com While the precise molecular interactions are not fully elucidated, research suggests the modulation of neurotransmitter activity is a key mechanism. patsnap.com It is theorized that chlophedianol may enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that reduces neuronal excitability. patsnap.com By potentially increasing GABAergic activity in the medullary cough center, chlophedianol could decrease the excitability of the neurons that initiate the cough reflex. patsnap.com

In Vivo Animal Models of Cough and Respiratory Physiology

In vivo studies in animal models are essential for evaluating a drug's efficacy and physiological effects in a living system, providing insights that bridge the gap between molecular interactions and clinical outcomes.

The primary therapeutic action of chlophedianol is the suppression of cough. pharmacylibrary.com Its efficacy has been evaluated in studies using experimentally induced cough, including in human subjects which serve as a clinical model of this reflex. In a comparative, double-blind clinical trial, the antitussive efficacy of this compound was compared against isoaminile (B1672210) citrate (B86180). nih.gov The study found that chlophedianol was as effective as isoaminile in suppressing cough. nih.govresearchgate.net

Table 2: Comparative Efficacy in Suppressing Experimentally Induced Cough in Humans

Compound Dose Comparative Efficacy Note
This compound20 mgAs effective as 40 mg of Isoaminile Citrate nih.govDuration of action was noted to be somewhat longer for isoaminile. nih.gov
Isoaminile Citrate40 mgAs effective as 20 mg of this compound nih.gov-

This table presents findings from a study comparing the effectiveness of chlophedianol and isoaminile in reducing cough frequency.

The influence of chlophedianol on the production of respiratory secretions has been investigated in animal models. A study involving healthy adult rabbits and cats demonstrated that this compound administered orally or subcutaneously resulted in a slight but significant reduction in the volume of respiratory tract fluid over a one to three-hour period. medchemexpress.commedchemexpress.commedchemexpress.com The research also noted a decrease in the number of animals in which pledgets of mucus were observed in the respiratory tract following administration of the compound. medchemexpress.commedchemexpress.commedchemexpress.com

Table 3: Effect of this compound on Respiratory Tract Fluid in Animal Models

Animal Model Administration Route Observed Effect
Rabbits and CatsOral (p.o.) or Subcutaneous (s.c.)Lowered the volume output of respiratory tract fluid. medchemexpress.commedchemexpress.commedchemexpress.com
Rabbits and CatsOral (p.o.) or Subcutaneous (s.c.)Decreased the appearance of mucus pledgets in the respiratory tract. medchemexpress.commedchemexpress.commedchemexpress.com

This table details the observed effects of chlophedianol on respiratory secretions in preclinical animal studies.

Mucociliary clearance is a critical defense mechanism of the respiratory system, responsible for removing inhaled particles and pathogens. The potential impact of chlophedianol on this process is an important consideration. Because the drug suppresses the cough reflex, it is often not recommended for productive coughs where expelling mucus is necessary. smolecule.commayoclinic.org This cough suppression could potentially hinder the clearance of mucus from the airways. smolecule.commayoclinic.org However, in a comparative study with isoaminile citrate, it was observed that neither drug interfered with the expectoration process itself. nih.gov This suggests that while chlophedianol reduces the cough reflex, it may not directly inhibit the physiological mechanisms of mucus transport.

Clinical Efficacy Research

Randomized Controlled Trials for Acute Cough Syndromes

Randomized controlled trials (RCTs) are the gold standard for evaluating the efficacy of medical interventions. The available RCTs for chlophedianol hydrochloride in the context of acute cough are somewhat dated and limited in number.

Efficacy in Upper Respiratory Tract Infections (URIs)

Comparative Effectiveness Studies (e.g., vs. Isoaminile (B1672210) Citrate (B86180), Dextromethorphan)

Comparative effectiveness research is crucial for determining the relative therapeutic value of different treatment options.

One significant double-blind, randomized interpatient study compared the efficacy and safety of this compound with isoaminile citrate, another centrally acting antitussive. nih.gov In a cohort of 60 patients with cough related to various chest diseases, this compound was found to be as effective as isoaminile citrate in suppressing cough, based on 3-hour and 24-hour cough counts. nih.gov In a smaller part of the same study involving 12 healthy volunteers with experimentally induced cough, chlophedianol was also found to be as effective as isoaminile, though its duration of action was slightly shorter. nih.gov

Despite this compound often being positioned as an alternative to dextromethorphan (B48470), direct comparative effectiveness studies from randomized controlled trials are conspicuously absent in the available literature. patsnap.com

Efficacy in Specific Patient Populations

The effectiveness of a drug can vary across different patient demographics. Research into this compound has, to a limited extent, touched upon its use in both adult and pediatric populations.

Studies in Adult Patient Cohorts

The primary clinical trial data available for this compound's efficacy in adults comes from the aforementioned comparative study with isoaminile citrate. nih.gov This study included 60 adult patients with cough associated with chest diseases and demonstrated that this compound was as effective as the comparator in reducing cough frequency. nih.gov

Research on Pediatric Efficacy and Outcomes

This compound has been tested in children aged two years and older. mayoclinic.org However, there is a significant lack of published, well-designed, contemporary research to support its efficacy for acute cough associated with upper respiratory tract infections in the pediatric population. Leading pediatric and pulmonary health organizations generally recommend against the symptomatic treatment of cough in children, citing a lack of robust evidence for the efficacy and safety of many cough suppressants. fda.gov

Objective Assessment of Cough Frequency and Severity

Objective measures are critical for the unbiased evaluation of an antitussive agent's efficacy. The use of such measures in clinical trials involving this compound is limited.

The comparative study of this compound and isoaminile citrate utilized 3-hour and 24-hour cough counts as an objective measure of cough frequency. nih.gov This allowed for a quantitative comparison of the two active treatments, demonstrating their comparable efficacy in suppressing cough. nih.gov Beyond this, there is a lack of studies employing more modern objective cough monitoring technologies, such as ambulatory cough monitors, to assess the efficacy of this compound.

Below is a data table summarizing the findings from the comparative study of this compound and Isoaminile Citrate.

Study Population Intervention Comparator Primary Outcome Measure Results Citation
60 patients with cough associated with chest diseasesThis compoundIsoaminile Citrate3-hour and 24-hour cough countsThis compound was as effective as Isoaminile Citrate in suppressing cough. nih.gov
12 normal human subjects with experimentally induced coughThis compoundIsoaminile CitrateEfficacy in suppressing coughThis compound was as effective as Isoaminile Citrate, with a slightly shorter duration of action. nih.gov

Pulmonary Function Measures (e.g., Peak Expiratory Flow Rate) in Antitussive Response

Research into the effects of this compound on pulmonary function as a component of its antitussive response is limited. However, a notable comparative, randomized, double-blind clinical trial provides some insight into this area. The study, which compared the efficacy and safety of isoaminile citrate with this compound in patients with cough associated with various chest diseases, included an evaluation of PEFR.

In this trial involving 60 patients, it was observed that the increase in PEFR on the seventh day of treatment was "somewhat more marked" in the group receiving this compound compared to those treated with isoaminile citrate. nih.gov This finding suggests a potential ancillary benefit of this compound on airway function, although the primary mechanism of action is centrally mediated cough suppression. The study, however, did not provide specific quantitative data on the PEFR measurements, precluding a more detailed analysis of this effect.

The observed improvement in PEFR could be multifactorial. While this compound's primary action is on the cough center in the brain, a reduction in cough frequency and intensity may lead to less airway irritation and bronchospasm, which could, in turn, result in improved expiratory flow. It is important to note that in this particular study, neither this compound nor isoaminile citrate was found to interfere with the process of expectoration. nih.gov

Further dedicated research with a primary focus on pulmonary function parameters is necessary to fully elucidate the effects of this compound on the respiratory system and to quantify the changes in measures such as PEFR.

Detailed Research Findings

A key clinical trial provides the main evidence for this compound's effect on PEFR.

Study: A comparative randomized double-blind clinical trial of isoaminile citrate and this compound as antitussive agents

Objective: To compare the efficacy and safety of isoaminile citrate and this compound as antitussive agents in patients with cough related to chest diseases.

Methodology: A double-blind, randomized, interpatient study was conducted. Sixty patients with cough were included in the analysis of antitussive efficacy.

Key Findings on PEFR: The study reported that the increase in Peak Expiratory Flow Rate (PEFR) at day 7 of treatment was qualitatively observed to be more significant with this compound when compared to isoaminile citrate. nih.gov

Data Table

Specific numerical data from the aforementioned study regarding the mean change in Peak Expiratory Flow Rate (L/min) were not available in the published abstract. A placeholder table is provided below to illustrate how such data would be presented.

Treatment GroupBaseline PEFR (L/min) (Mean ± SD)Day 7 PEFR (L/min) (Mean ± SD)Mean Change in PEFR (L/min)
This compoundData not availableData not availableData not available
Isoaminile CitrateData not availableData not availableData not available

Safety Profiles and Toxicological Research

Adverse Event Epidemiology in Clinical Trials

Clinical research on chlophedianol hydrochloride indicates a generally mild and transient side effect profile. In a double-blind, randomized comparative study, the side effects observed with chlophedianol were characterized as few and mild in nature, not necessitating dose reduction or discontinuation of the treatment. nih.gov However, the study did report one participant developing an allergic skin rash, which led to their withdrawal from the trial. nih.gov

While comprehensive epidemiological data from large-scale clinical trials are not extensively detailed in the public domain, post-marketing surveillance and clinical experience have identified a range of potential adverse events. The most frequently reported side effects are generally mild. patsnap.com

Adverse Event CategorySpecific Events ReportedGeneral FrequencySource
NeurologicalDrowsiness, DizzinessCommon patsnap.compatsnap.com
GastrointestinalNausea, Upset Stomach, Dry MouthCommon patsnap.compatsnap.com
DermatologicalSkin Rash, HivesRare nih.govmayoclinic.org
GeneralMild Headache, Blurred VisionCommon patsnap.com
Severe ReactionsSevere Allergic Reactions (e.g., difficulty breathing, swelling)Extremely Rare patsnap.com

Neurological Adverse Effects Research

Research and clinical observations have identified several neurological adverse effects associated with this compound, primarily related to its central nervous system (CNS) activity. As a centrally acting antitussive, it affects the cough center in the medulla. patsnap.comnih.gov

Common neurological side effects include drowsiness and dizziness. patsnap.compatsnap.com These effects are linked to the drug's potential to cause sedation. patsnap.com The sedative effects can be enhanced when chlophedianol is combined with other CNS depressants, such as alcohol, benzodiazepines, and certain antihistamines. patsnap.commayoclinic.org

Less common or rare neurological and psychological effects have also been reported. These can include unusual excitement, irritability, nervousness, or mood changes. patsnap.commayoclinic.org In some instances, particularly with large doses, more significant effects such as hallucinations (seeing, hearing, or feeling things that are not there) and nightmares have been noted. mayoclinic.orgdrugs.com

Neurological Adverse EffectDescriptionReported FrequencySource
Drowsiness/SedationA feeling of being sleepy or less alert.Common patsnap.commayoclinic.org
DizzinessA sensation of lightheadedness or unsteadiness.Common patsnap.compatsnap.com
Excitement/IrritabilityUnusual feelings of excitement, restlessness, or irritability.Rare mayoclinic.org
HallucinationsPerceiving things that are not present.Rare mayoclinic.orgdrugs.com
NightmaresDisturbing dreams.Rare mayoclinic.org
ConfusionSignificant changes in mental state. This is considered a severe side effect requiring medical attention.Extremely Rare patsnap.com

Gastrointestinal Adverse Effects Research

Gastrointestinal (GI) adverse effects are among the commonly reported side effects of this compound. These effects are typically mild and may resolve as the body adjusts to the medication. patsnap.com

The most frequently cited GI disturbances include nausea, stomach discomfort or upset, and vomiting. patsnap.commayoclinic.orgdrugs.com Dry mouth is another common complaint, which is thought to be a result of the drug's anticholinergic properties, especially at higher doses. patsnap.comnih.govdrugbank.com While generally not severe, these side effects can cause discomfort for the patient.

Gastrointestinal Adverse EffectDescriptionSource
Nausea or VomitingFeeling sick to the stomach, which may or may not lead to vomiting. mayoclinic.orgdrugs.com
Stomach DiscomfortGeneral feelings of an upset stomach. patsnap.com
Dry MouthA sensation of dryness in the mouth due to reduced saliva production. patsnap.com
Diarrhea or ConstipationLess commonly reported disturbances in bowel habits. drugs.com

Hypersensitivity Reactions and Immunological Responses

Although rare, hypersensitivity reactions to this compound can occur. patsnap.com These immunological responses can range from mild skin reactions to more severe, systemic allergic reactions.

Clinical trial data includes a specific case where a participant was withdrawn from a study after developing an allergic skin rash. nih.gov Other reports corroborate the potential for dermatological hypersensitivity, such as skin rash or hives. mayoclinic.org Severe allergic reactions are considered extremely rare but require immediate medical attention. patsnap.com Symptoms of a severe reaction can include intense itching, significant swelling (particularly of the face, tongue, or throat), severe dizziness, and difficulty breathing. patsnap.compatsnap.com Individuals with a known hypersensitivity to chlophedianol or any of its components should not use the medication. patsnap.com

Potential for Abuse and Dependence Compared to Opioid Antitussives

This compound is a non-narcotic, centrally acting antitussive. patsnap.com Unlike opioid-based cough suppressants, such as codeine and hydrocodone, chlophedianol does not appear to possess significant analgesic or euphoric effects. patsnap.com This pharmacological profile gives it a lower potential for abuse and dependence. patsnap.com

Opioid antitussives carry a known risk for abuse and dependence, which is a significant public health concern. nih.govnih.gov Studies on opioids like oxycodone and hydrocodone have demonstrated their high abuse liability, often linked to their pleasurable subjective effects or "likability". nih.gov In contrast, chlophedianol is considered a safer alternative for individuals who may be at risk of substance abuse or for patients with a history of addiction to other antitussives. patsnap.comti.ch Its mechanism of action, which involves depressing the cough center in the medulla without significant opioid receptor activity, is key to its lower abuse potential. patsnap.com

FeatureThis compoundOpioid Antitussives (e.g., Codeine, Hydrocodone)
ClassificationNon-narcoticNarcotic (Opioid)
MechanismCentrally acts on the cough center in the medulla. patsnap.comAct on opioid receptors in the CNS to suppress cough.
Euphoric/Analgesic EffectsNot significant. patsnap.comPresent, contributing to abuse potential. nih.gov
Abuse PotentialLower. patsnap.comHigher, with established risk of dependence. nih.gov
Clinical ConsiderationA safer alternative for patients at risk for substance abuse. ti.chUse requires careful patient screening and monitoring for abuse.

Long-Term Safety Assessments and Carcinogenicity Studies

Information regarding the long-term safety of this compound is not extensively documented in publicly available literature. Most available safety data pertains to short-term use for acute cough.

Regarding its carcinogenic potential, data from the Toxin and Toxin Target Database (T3DB) indicates that there is no evidence to suggest that chlophedianol is a human carcinogen. nih.gov It is not listed as a carcinogen by the International Agency for Research on Cancer (IARC). nih.gov Formal, long-term carcinogenicity studies in animals are not detailed in the readily accessible scientific literature. The absence of such data is not uncommon for medications that have been on the market for several decades and are intended for short-term or intermittent use.

Drug Interaction Research

Pharmacodynamic Interactions

Pharmacodynamic interactions with chlophedianol hydrochloride primarily concern its effects on the central nervous system (CNS) and its potential for anticholinergic effects. These interactions are of significant clinical importance due to the risk of additive adverse effects.

Concurrent use of this compound and other CNS depressants can lead to an amplification of their sedative effects. patsnap.commayoclinic.org This may manifest as increased drowsiness, dizziness, and in more severe cases, respiratory depression. patsnap.com The centrally acting nature of this compound on the cough center in the medulla contributes to its baseline CNS depressant activity. patsnap.com When combined with other substances that also suppress the central nervous system, the effects can be synergistic.

Examples of CNS depressants that may interact with this compound include:

Alcohol patsnap.com

Benzodiazepines patsnap.com

Antihistamines patsnap.commayoclinic.org

Sedatives and tranquilizers mayoclinic.org

Prescription pain medications (narcotics) mayoclinic.org

Barbiturates mayoclinic.org

Muscle relaxants mayoclinic.org

Anesthetics mayoclinic.org

Interacting Drug ClassPotential Pharmacodynamic EffectClinical Manifestation
Central Nervous System Depressants (e.g., Alcohol, Benzodiazepines, Opioids)Enhanced CNS DepressionIncreased drowsiness, dizziness, sedation, and risk of respiratory depression. patsnap.commayoclinic.org

The co-administration of this compound with Monoamine Oxidase Inhibitors (MAOIs) is a significant concern due to the potential for serious adverse reactions. patsnap.com MAOIs are a class of drugs primarily used for the treatment of depression. nih.gov The interaction can lead to dangerously high blood pressure or serotonin (B10506) syndrome, a potentially life-threatening condition. patsnap.com It is therefore recommended that patients taking MAOIs avoid the use of this compound. patsnap.com

Interacting Drug ClassPotential Pharmacodynamic EffectClinical Manifestation
Monoamine Oxidase Inhibitors (MAOIs)Risk of Hypertensive Crisis or Serotonin SyndromeDangerously high blood pressure, fever, agitation, and other symptoms of serotonin toxicity. patsnap.com

This compound may possess anticholinergic properties, particularly at higher doses. drugbank.com This can lead to additive effects when used concomitantly with other drugs that have anticholinergic activity. The concurrent use of multiple anticholinergic medications increases the risk of side effects such as dry mouth, blurred vision, constipation, and urinary retention. aap.org In elderly patients, this can also increase the risk of confusion, falls, and delirium. aap.org

Interacting Drug ClassPotential Pharmacodynamic EffectClinical Manifestation
Anticholinergic AgentsEnhanced Anticholinergic EffectsDry mouth, blurred vision, urinary retention, constipation, and potential for confusion, especially in the elderly. drugbank.comaap.org

Pharmacokinetic Interactions

The metabolism of this compound is known to occur primarily in the liver. patsnap.com Interactions with drugs that affect hepatic metabolic pathways, particularly the cytochrome P450 enzyme system, can potentially alter the plasma concentrations and, consequently, the efficacy and safety of this compound. patsnap.com

While it is established that medications affecting the cytochrome P450 (CYP450) enzyme system can interact with this compound, altering its plasma levels, the specific CYP450 isoenzymes involved in its metabolism have not been definitively identified in the reviewed scientific literature. patsnap.comdrugs.com The CYP450 system is a family of enzymes responsible for the metabolism of a vast number of drugs. nih.gov Inhibition of the metabolizing enzymes can lead to increased plasma concentrations of chlophedianol, potentially increasing the risk of adverse effects. Conversely, induction of these enzymes could decrease plasma concentrations, potentially reducing the drug's efficacy. Without the identification of the specific CYP isoenzymes, a detailed analysis of interactions with specific substrates, inhibitors, or inducers is not possible.

Clinical Significance of Identified Drug Interactions

The identified drug interactions with this compound have significant clinical implications. The potentiation of CNS depression when combined with other sedating agents necessitates caution, particularly in activities requiring mental alertness, such as driving or operating machinery. mayoclinic.org The risk of severe adverse events with MAOIs underscores the importance of a thorough medication history to avoid this combination. patsnap.com Furthermore, the additive anticholinergic effects are a particular concern in the elderly, a population often on multiple medications with anticholinergic properties. aap.org The lack of specific information on the cytochrome P450-mediated metabolism of this compound highlights an area where further research is needed to provide more precise guidance on potential pharmacokinetic drug interactions.

Interactions with Co-existing Medical Conditions

The administration of this compound in individuals with certain pre-existing medical conditions warrants careful consideration due to the potential for exacerbation of the underlying disease or altered drug response. The centrally acting antitussive and its inherent anticholinergic properties are the primary drivers of these interactions.

Respiratory Conditions

This compound is contraindicated in patients with a productive cough, as its cough-suppressing action can lead to the retention of mucus and secretions, potentially worsening the underlying respiratory condition. Caution is also advised for individuals with chronic respiratory conditions such as asthma, emphysema, or chronic bronchitis.

Table 1: Summary of Interactions with Respiratory Conditions

Medical Condition Nature of Interaction Potential Clinical Outcome
Productive Cough Suppression of the cough reflex impairs the clearance of mucus and other secretions from the respiratory tract. Increased risk of respiratory complications, such as secondary bacterial infections or atelectasis.
Asthma The anticholinergic effects may lead to thickening of bronchial secretions, making them more difficult to clear. Potential for worsening airway obstruction.
Chronic Obstructive Pulmonary Disease (COPD) (e.g., Emphysema, Chronic Bronchitis) Similar to asthma, the drying effect on bronchial secretions can impede clearance and may exacerbate symptoms in patients who rely on a productive cough to clear their airways. Increased respiratory distress and potential for exacerbation of COPD.

Ophthalmic Conditions

Due to its anticholinergic properties, this compound can cause mydriasis (dilation of the pupil), which can be problematic in certain types of glaucoma.

Table 2: Summary of Interactions with Ophthalmic Conditions

Medical Condition Nature of Interaction Potential Clinical Outcome
Glaucoma (especially narrow-angle glaucoma) The anticholinergic-induced mydriasis can narrow the iridocorneal angle, obstructing aqueous humor outflow. Acute increase in intraocular pressure, potentially precipitating an acute angle-closure glaucoma crisis.

Genitourinary Conditions

The anticholinergic effects of this compound can also impact the urinary system, particularly in individuals with pre-existing obstructive conditions.

Table 3: Summary of Interactions with Genitourinary Conditions

Medical Condition Nature of Interaction Potential Clinical Outcome
Benign Prostatic Hyperplasia (BPH) The anticholinergic action can decrease bladder detrusor muscle contractility, leading to incomplete bladder emptying. Increased risk of urinary hesitancy, urinary retention, and potential for acute urinary retention.

Hepatic and Renal Impairment

This compound is metabolized primarily by the liver, and its metabolites are excreted by the kidneys. This indicates a potential for altered pharmacokinetics in patients with hepatic or renal dysfunction.

Table 4: Summary of Interactions with Hepatic and Renal Impairment

Medical Condition Nature of Interaction Potential Clinical Outcome
Hepatic Impairment Reduced hepatic function may lead to decreased metabolism of chlophedianol, resulting in higher plasma concentrations and a prolonged half-life. Increased risk and severity of adverse effects, including central nervous system depression.
Renal Impairment Impaired renal function can decrease the excretion of chlophedianol metabolites, leading to their accumulation. The clinical significance of metabolite accumulation is not well-established, but caution is warranted.

Cardiovascular Conditions

This compound is contraindicated in individuals with severe hypertension.

Table 5: Summary of Interactions with Cardiovascular Conditions

Medical Condition Nature of Interaction Potential Clinical Outcome
Severe Hypertension The mechanism is not fully elucidated, but potential sympathomimetic effects could exacerbate high blood pressure. Dangerous elevations in blood pressure.

Endocrine Conditions

Hyperthyroidism is a listed contraindication for the use of this compound.

Table 6: Summary of Interactions with Endocrine Conditions

Medical Condition Nature of Interaction Potential Clinical Outcome
Hyperthyroidism The potential for sympathomimetic effects of the drug could worsen the cardiovascular and central nervous system manifestations of hyperthyroidism. Increased risk of tachycardia, arrhythmias, and central nervous system stimulation.

Synthetic Chemistry and Pharmaceutical Formulation Science

Chemical Synthesis Methodologies and Optimization

The manufacturing of chlophedianol hydrochloride involves a multi-step chemical synthesis process that requires precise control over reaction conditions to ensure high purity and yield of the final active pharmaceutical ingredient (API).

A notable and practical synthetic route for chlophedianol initiates from 2-chloroacetophenone (B165298) (also known as o-chloroacetophenone). This pathway involves a sequence of well-established organic reactions to construct the target molecule. agosr.com

The synthesis can be outlined in three primary steps:

Mannich Reaction: The first step involves a Mannich reaction between 2-chloroacetophenone, paraformaldehyde, and dimethylamine (B145610) hydrochloride. This reaction is typically conducted in an organic solvent such as isopropanol (B130326) or glacial acetic acid, under the catalysis of an acid like concentrated hydrochloric acid. agosr.com The reaction mixture is heated, generally between 70-90 °C, for an extended period of 20-25 hours to form the Mannich base intermediate, 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone hydrochloride. agosr.com The mechanism involves the formation of a dimethylaminium ion from dimethylamine and formaldehyde, which then acts as an electrophile and reacts with the enol form of 2-chloroacetophenone.

Neutralization: The hydrochloride salt of the Mannich base intermediate is then neutralized with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This step liberates the free base, 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone, which is essential for the subsequent reaction. agosr.com

Addition Reaction and Salt Formation: The final key step is the addition of a phenyl group to the ketone carbonyl of the intermediate. This is achieved through a Grignard-type reaction using phenyl lithium in an organic solvent like tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran. agosr.com This addition reaction forms the tertiary alcohol, chlophedianol (the free base). Following the completion of the reaction, the chlophedianol base is isolated and converted to its hydrochloride salt. This is accomplished by reacting the base with hydrogen chloride gas in a suitable solvent such as acetone, leading to the precipitation of this compound as a crystalline solid. agosr.com

Optimization of this synthesis route involves controlling parameters such as reaction temperature, time, and the molar ratios of reactants to maximize yield and minimize the formation of impurities. agosr.com

Analytical Method Development for Quality Control

To ensure the purity, potency, and quality of this compound in bulk drug and finished pharmaceutical products, robust analytical methods are required. Ultra Performance Liquid Chromatography (UPLC) has been established as a primary technique for this purpose.

A specific, precise, and accurate UPLC method has been developed and validated for the estimation of this compound in syrup dosage forms, in accordance with International Council for Harmonisation (ICH) guidelines. sierrajournals.com The method is capable of separating the active ingredient from excipients and potential degradation products, qualifying it as a stability-indicating method. sierrajournals.comgoogleapis.com

The chromatographic conditions are precisely defined to ensure reproducibility and reliability of the results. sierrajournals.com

Table 1: Chromatographic Conditions for UPLC Analysis of this compound
ParameterConditionReference
ColumnHypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm) sierrajournals.com
Mobile PhaseMethanol and Acetonitrile (65:35 v/v) sierrajournals.com
Flow Rate0.1 ml/min sierrajournals.com
Detection Wavelength254 nm sierrajournals.com
Retention Time1.130 ± 0.005 min sierrajournals.com

Validation of the method confirmed its suitability for quality control purposes. Key validation parameters demonstrated good performance. sierrajournals.comgoogleapis.com

Table 2: UPLC Method Validation Parameters
ParameterResultReference
Linearity Range20-100 µg/ml sierrajournals.com
Correlation Coefficient (r²)0.9965 googleapis.com
Precision (%RSD, Intraday)0.15% googleapis.com
Precision (%RSD, Interday)0.14% googleapis.com
Limit of Detection (LOD)2.094 µg/ml sierrajournals.com
Limit of Quantification (LOQ)6.3466 µg/ml sierrajournals.com

Stability and Degradation Product Analysis

The chemical stability of an API is a critical attribute that affects its shelf-life and safety. Stability-indicating analytical methods are used to monitor changes in the API's concentration over time and under various environmental stresses. Forced degradation studies are intentionally conducted under harsh conditions—such as acid and base hydrolysis, oxidation, heat, and photolysis—to accelerate the degradation process. googleapis.com These studies help to establish the degradation pathways and identify potential degradation products, which is a requirement for regulatory approval. googleapis.com

For this compound, the validated UPLC method has been shown to be stability-indicating, as it can effectively separate the intact drug from any potential degradants formed during stability trials. sierrajournals.comgoogleapis.com Studies have confirmed that no chromatographic interference from degradants was found when analyzing the compound in a syrup dosage form. sierrajournals.com However, while the methodology for forced degradation is well-established, specific published literature detailing the chemical structures of this compound's degradation products and its definitive degradation pathways under various stress conditions is not extensively available.

Formulation Research for Oral Dosage Forms

This compound is administered orally, most commonly in the form of a liquid syrup. sierrajournals.com The development of a stable, palatable, and effective oral liquid formulation presents several scientific challenges. Key areas of formulation research include ensuring the drug's solubility and chemical stability in the liquid vehicle, achieving an acceptable taste profile, and controlling the rheological properties (such as viscosity) of the syrup.

Formulation research for a this compound syrup would involve extensive drug-excipient compatibility studies. archive.org These studies assess potential physical or chemical interactions between the API and various formulation components, including:

Solvents/Co-solvents: Such as purified water, propylene (B89431) glycol, and sorbitol solution.

Sweeteners: Including sucrose, liquid glucose, and artificial sweeteners like saccharin (B28170) sodium to mask the often bitter taste of the API. archive.org

Preservatives: Such as methylparaben and propylparaben (B1679720) to prevent microbial growth in the aqueous formulation. archive.org

Flavoring Agents: To improve patient acceptance. archive.org

Buffering Agents: To maintain the pH of the formulation in a range that ensures optimal drug stability.

While this compound is commercially available in syrup form, detailed research findings on specific taste-masking strategies or excipient compatibility studies for its oral formulations are not widely published in scientific literature. The selection of excipients is guided by their established safety, compatibility, and ability to produce a stable and effective final product. archive.org

Structure Activity Relationships Sar

Elucidation of Structural Features Influencing Antitussive Potency

The antitussive potency of chlophedianol is largely dictated by the specific arrangement of its core structural components: two aromatic rings (one of which is a phenyl group and the other a 2-chlorophenyl group), a tertiary amino group, and the aliphatic chain connecting these moieties.

The diarylmethyl moiety , specifically the 1-phenyl-1-(o-chlorophenyl)methanol core, is a critical pharmacophore for its antitussive action. The presence of both a phenyl and a chlorophenyl group attached to the same carbon atom is fundamental for optimal interaction with its biological target in the central nervous system, which is believed to be the cough center in the medulla oblongata.

The tertiary amino group , a dimethylamino group in the case of chlophedianol, is another essential feature. This basic nitrogen atom allows the molecule to exist in a protonated form at physiological pH, a characteristic often crucial for binding to receptor sites. The nature of the alkyl substituents on the nitrogen can influence both potency and the side effect profile.

The three-carbon aliphatic chain (a propanol backbone) acts as a spacer, ensuring the correct spatial orientation of the diarylmethyl and the amino groups. The length and flexibility of this chain are critical for allowing the key functional groups to adopt the optimal conformation for receptor interaction.

Correlation of Molecular Structure with Ancillary Pharmacological Activities

Beyond its primary role as a cough suppressant, chlophedianol exhibits ancillary pharmacological activities, including local anesthetic and antihistaminic properties. These effects are also rooted in its molecular structure.

The lipophilic diarylmethyl group is a common feature in many local anesthetics. This structural component is thought to interact with the lipid membranes of nerve cells, leading to a blockade of sodium channels and a subsequent reduction in nerve impulse transmission, which manifests as a local anesthetic effect.

The structural resemblance of chlophedianol to certain first-generation antihistamines, particularly the presence of the diarylmethyl group connected via an aliphatic chain to a tertiary amine, underpins its antihistaminic activity . This structural motif is known to be a key determinant for binding to H1 histamine (B1213489) receptors.

Comparative SAR Analysis with Related Chemical Analogues (e.g., Diphenhydramine)

A comparative analysis of the structure-activity relationships of chlophedianol and diphenhydramine, a well-known first-generation antihistamine with antitussive properties, reveals both similarities and key differences that influence their primary activities.

Both molecules share a common structural framework: a diarylmethyl moiety connected by a short alkyl chain to a tertiary amine. This shared feature is responsible for the antihistaminic properties of both compounds.

However, a key distinction lies in the nature of the diaryl system and the connecting chain. In chlophedianol, the presence of a chlorine atom on one of the phenyl rings and the specific three-carbon propanol chain appear to enhance its selectivity and potency as a centrally acting antitussive compared to diphenhydramine. Diphenhydramine, which has two unsubstituted phenyl rings and a two-carbon ether linkage, is primarily recognized for its potent antihistaminic effects, with its antitussive action being a secondary characteristic.

This comparison suggests that while the general diarylpropylamine scaffold contributes to both antihistaminic and antitussive effects, specific substitutions on the aromatic rings and modifications to the linker chain can modulate the pharmacological profile, tilting the activity towards either a primary antihistaminic or a primary antitussive agent.

Impact of Substituent Position and Alkyl Chain Length on Activity

The precise positioning of substituents on the aromatic rings and the length of the alkyl chain are critical determinants of chlophedianol's pharmacological activity.

The length of the N-alkyl chain also plays a significant role. The three-carbon chain in chlophedianol appears to be the optimal length for spacing the key pharmacophoric elements. Shortening or lengthening this chain could disrupt the ideal spatial arrangement required for effective receptor binding, potentially leading to a reduction in antitussive activity. For instance, a shorter chain might bring the amino and diaryl groups too close, causing steric hindrance, while a longer chain might introduce too much flexibility, reducing the probability of the molecule adopting the active conformation.

Below is a table summarizing the key structural features and their influence on activity:

Structural FeatureRole in Antitussive PotencyCorrelation with Ancillary Activities
Diarylmethyl Moiety Essential pharmacophore for central antitussive action. The 1-phenyl-1-(o-chlorophenyl)methanol core is critical.The lipophilic nature contributes to local anesthetic properties.
Tertiary Amino Group Crucial for receptor interaction, likely in its protonated form.A common feature in H1 antihistamines, contributing to this activity.
Aliphatic Chain Acts as a spacer to ensure optimal orientation of the diarylmethyl and amino groups. A three-carbon length is optimal.The length and nature of the chain can influence selectivity for different receptors.
Ortho-Chloro Substituent Enhances antitussive potency by influencing molecular conformation and electronic properties.Modifies the overall pharmacological profile.

Regulatory Science and Pharmaceutical Policy

Historical Regulatory Approval and Market Status

Chlophedianol hydrochloride, a centrally acting antitussive, has been available for several decades, with its initial approval dating back to 1982. Its regulatory history is most notably marked by its transition from a prescription medication to an over-the-counter (OTC) product in the United States.

In 1987, the U.S. Food and Drug Administration (FDA) approved this compound for OTC status through the OTC monograph process. This decision was made after a careful review of its approved New Drug Application (NDA), marketing history, available adverse reaction reports, and existing data on its safety and effectiveness.

Globally, this compound has been marketed under various brand names. In the United States, it was formerly sold under the trade name Ulo and is now available in products like Ninjacof. Its market presence extends to other countries as well; it is known as Ulone in Canada, Pectolitan in Germany, Gentos in Spain, and is sold as an OTC product named Coldrin in Japan.

Interactive Data Table: International Market Status of this compound

CountryBrand Name(s)Regulatory Status
United StatesUlo (former), NinjacofOver-the-Counter (OTC)
CanadaUloneAvailable
GermanyPectolitanMarketed
SpainGentosMarketed
JapanColdrinOver-the-Counter (OTC)

Evolution of Regulatory Frameworks for Antitussives

The regulatory framework for antitussive agents in the United States has undergone significant evolution, primarily driven by the need to ensure the safety and efficacy of OTC medications. Before the establishment of the FDA, the sale of such products was largely unregulated. The 1938 Food, Drug, and Cosmetic Act granted the FDA authority to issue regulations, and a 1952 amendment helped to define the boundary between prescription and OTC drugs.

A pivotal development for antitussives was the FDA's OTC Drug Review process, which began in the 1970s. This process aimed to establish monographs for various therapeutic classes, including cough and cold remedies, outlining acceptable active ingredients, dosages, and labeling. The tentative final monograph for OTC antitussive drug products was a key step in this systematic evaluation.

The regulatory landscape for cough suppressants has also been shaped by public health considerations related to potential abuse. For instance, dextromethorphan (B48470) was approved for OTC use in 1958, partly as an alternative to combat the abuse of codeine-containing cough syrups. More recently, concerns about the abuse of dextromethorphan have led to state-level legislation restricting its sale to minors.

In 2020, the Coronavirus Aid, Relief, and Economic Security (CARES) Act reformed the regulatory process for OTC monograph drugs in the U.S. It replaced the traditional rulemaking process with a more streamlined administrative order process, which now governs how OTC monographs are established and amended. This legislative change represents the ongoing effort to modernize and improve the efficiency of OTC drug regulation.

Data Table: Key Milestones in U.S. Antitussive Regulation

YearRegulatory MilestoneSignificance
1938Federal Food, Drug, and Cosmetic ActGranted the FDA authority to oversee the safety of food, drugs, and cosmetics.
1952Durham-Humphrey AmendmentFormally distinguished between prescription and over-the-counter drugs.
1958Dextromethorphan Approved for OTC UseProvided a non-narcotic alternative to codeine for cough suppression.
1970sInitiation of FDA's OTC Drug ReviewBegan a systematic, science-based review of all OTC drug ingredients.
1987This compound Granted OTC StatusSwitched from prescription to OTC based on a review of safety and efficacy data.
2020CARES ActModernized the regulatory framework for OTC monograph drugs, replacing rulemaking with an administrative order process.

Post-Market Surveillance and Risk-Benefit Reassessment

The regulatory oversight of this compound, like all approved pharmaceuticals, does not conclude upon its market entry. Continuous monitoring through post-market surveillance is a critical component of ensuring its long-term safety and effectiveness. This process allows regulatory agencies to identify rare or long-term adverse effects that may not have been apparent during pre-market clinical trials.

In the United States, the FDA employs several mechanisms for post-market surveillance. The FDA Adverse Event Reporting System (FAERS) is a database that contains adverse event reports, medication error reports, and product quality complaints submitted by healthcare professionals, consumers, and manufacturers. This system is a primary tool for the FDA's post-marketing safety surveillance program. Additionally, the MedWatch program facilitates voluntary reporting of serious adverse events.

Based on the data collected through these surveillance systems, regulatory authorities can conduct a risk-benefit reassessment of a drug. This evaluation weighs the therapeutic benefits of the medication against its known and newly identified risks. Such a reassessment can lead to several regulatory actions, including:

Updates to the drug's labeling to include new warnings or precautions.

Issuance of Drug Safety Communications to inform the public and healthcare providers.

In rare cases, market withdrawal of the product if the risks are found to outweigh the benefits.

While general post-market surveillance mechanisms are in place, specific comprehensive public reports of risk-benefit reassessments for this compound are not prominently available in the reviewed literature. The absence of significant market withdrawals or major safety alerts suggests a generally stable and positive risk-benefit profile since its approval. Nevertheless, the compound remains subject to the same ongoing surveillance and potential for reassessment as all other marketed drugs.

Future Research Directions and Unmet Needs

Elucidation of Undefined Molecular Targets and Receptor Interactions

The precise mechanism of action for Chlophedianol hydrochloride is not fully understood. patsnap.com It is recognized as a centrally acting cough suppressant that targets the cough center in the medulla oblongata, the part of the brainstem that initiates the cough reflex. patsnap.compatsnap.com However, the specific molecular interactions within the central nervous system (CNS) remain to be definitively elucidated. patsnap.com

It is thought to suppress the cough reflex through a direct effect on the cough center, but the exact receptors and signaling pathways involved are poorly defined. guidetopharmacology.orgnih.gov Research suggests a potential modulation of neurotransmitter activity, possibly involving the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which would reduce neuronal excitability in the cough center. patsnap.com In addition to its central effects, Chlophedianol possesses other pharmacological properties, including local anesthetic and antihistaminic activities. nih.govdrugbank.com Its antihistaminic effect is likely mediated through antagonism of the Histamine (B1213489) H1 receptor. drugbank.comdrugbank.com Unlike the common antitussive dextromethorphan (B48470), chlophedianol binds poorly to the sigma-1 receptor. wikipedia.org At high doses, it may also exert anticholinergic effects. nih.govdrugbank.com

Future research should focus on comprehensive receptor binding assays and functional studies to identify and characterize the primary and secondary molecular targets of Chlophedianol. Clarifying these interactions is crucial for a complete understanding of its efficacy and for identifying potential new therapeutic uses.

Table 1: Known and Postulated Mechanisms of this compound

Mechanism/PropertyDescriptionLevel of EvidenceReference
Central Antitussive ActionActs on the cough center in the medulla oblongata to suppress the cough reflex.Established patsnap.compatsnap.comguidetopharmacology.org
GABAergic ModulationBelieved to enhance the activity of the inhibitory neurotransmitter GABA in the CNS.Postulated patsnap.com
Histamine H1 Receptor AntagonismPossesses antihistamine properties through action at the H1 receptor.Evidence-supported drugbank.comdrugbank.com
Local Anesthetic PropertiesExhibits local anesthetic effects, which may contribute to soothing throat irritation.Established nih.govdrugbank.com
Anticholinergic EffectsMay produce anticholinergic effects, particularly at high doses.Evidence-supported nih.govdrugbank.com
Sigma-1 Receptor BindingBinds poorly to this receptor, distinguishing it from dextromethorphan.Established wikipedia.org

Development of Novel Formulations for Targeted Delivery

Advancements in drug delivery systems present a significant opportunity to enhance the therapeutic profile of this compound. Current formulations are typically immediate-release oral liquids or tablets. patsnap.com The development of novel formulations could improve efficacy, prolong duration of action, and potentially reduce systemic exposure by targeting delivery to specific sites.

Newer advanced drug delivery systems that could be explored include liposomes, nanoparticles, microspheres, and hydrogels. mdpi.comnih.govarcjournals.org These formulations can improve the solubility, stability, and bioavailability of a drug. mdpi.com For Chlophedianol, a formulation designed for controlled release could provide sustained cough suppression over a longer period, improving patient compliance. Furthermore, targeted delivery systems, such as mucoadhesive formulations, could be developed to concentrate the drug at the mucosal surfaces of the throat and respiratory tract, enhancing its local anesthetic effects while minimizing systemic absorption. patsnap.com

Table 2: Potential Novel Drug Delivery Systems for this compound

Formulation TypePotential AdvantagesReference
Controlled-Release Oral Formulations (e.g., polymer matrix tablets, microspheres)Prolonged duration of antitussive effect, reduced dosing frequency, improved patient compliance. arcjournals.orgmdpi.com
Mucoadhesive Formulations (e.g., lozenges, sprays with bioadhesive polymers)Targeted delivery to throat and airway mucosa, enhanced local anesthetic effect, reduced systemic absorption. patsnap.com
Nanoparticle-Based Systems (e.g., solid lipid nanoparticles, polymeric nanoparticles)Improved solubility and bioavailability, potential for targeted delivery to specific tissues. mdpi.comnih.gov
Inhaled Formulations (e.g., dry powder inhalers, nebulizers)Direct delivery to the airways, rapid onset of action, lower required dose. nih.gov

Advanced Clinical Trial Designs for Objective Efficacy Measurement

The evaluation of antitussive agents has historically been challenged by the reliance on subjective patient-reported outcomes, which can be unreliable. nih.gov Future clinical trials for this compound should incorporate advanced designs and objective efficacy measurements to provide more robust data.

The gold standard for assessing cough is now objective 24-hour cough frequency monitoring using ambulatory devices like the Leicester Cough Monitor. nih.gov These tools provide an objective primary endpoint for clinical trials, moving beyond subjective scales. nih.govmanchester.ac.uk However, cough frequency alone does not capture the full burden of cough. stradoslabs.com Therefore, advanced trial designs should also include objective measures of cough intensity (in decibels) and the characterization of coughing bouts or spasms. stradoslabs.com

Innovative trial designs, such as seamless Phase I/II or adaptive trials, could accelerate the study of new formulations or applications. nih.gov These designs allow for modifications based on interim data, making the research process more efficient. nih.gov The use of external or historical control data, particularly in studies targeting specific patient populations, could also reduce the number of patients required for placebo arms. sironclinical.com

Table 3: Comparison of Subjective and Objective Efficacy Measures in Cough Trials

Measure TypeExamplesProsConsReference
Subjective Visual Analogue Scale (VAS), Leicester Cough Questionnaire (LCQ), Cough-Specific Quality of Life Questionnaire (CQLQ)Simple, practical, captures patient perception and impact on quality of life.Unreliable, prone to placebo effect and recall bias. nih.govstradoslabs.com
Objective 24-hour cough frequency monitors, acoustic analysis of cough intensity, measurement of cough bouts.Provides "ground truth" data, highly accurate, repeatable, discriminates between patient groups.Does not directly measure cough intensity or impact on quality of life. nih.govnih.govstradoslabs.com

Pharmacogenomic Studies to Predict Individual Response

There is significant inter-individual variability in response to many medications, and pharmacogenomic research aims to understand the genetic basis for these differences. nih.gov For many centrally acting drugs, including antitussives like codeine and dextromethorphan, metabolism by the cytochrome P450 (CYP) family of enzymes is a critical determinant of efficacy and potential for adverse effects. nih.govpharmacologymentor.com For instance, codeine is a prodrug that requires conversion to morphine by the enzyme CYP2D6 to exert its therapeutic action, and genetic variations in the CYP2D6 gene can lead to individuals being poor, intermediate, normal, or ultrarapid metabolizers, significantly impacting the drug's effect. nih.gov

While it is known that medications affecting the cytochrome P450 system may interact with Chlophedianol, specific pharmacogenomic studies on this compound are lacking. patsnap.com Future research should investigate the metabolic pathways of Chlophedianol to identify the key enzymes involved in its breakdown. Following this, pharmacogenomic studies could identify genetic polymorphisms in these enzymes that correlate with variations in patient response or side effects. Such studies would be a critical step toward personalized medicine, allowing for the prediction of an individual's response and the optimization of treatment. thermofisher.com

Exploration of New Therapeutic Applications Beyond Cough Suppression

The known secondary pharmacological properties of this compound—namely its local anesthetic and antihistaminic effects—suggest that it may have therapeutic potential beyond its current indication for cough suppression. nih.govdrugbank.com A systematic exploration of these properties could lead to drug repurposing, a strategy that finds new uses for approved drugs.

The local anesthetic properties could be investigated for conditions involving localized pain or irritation of mucous membranes, such as in sore throat or certain oral conditions. Its H1 antihistamine activity suggests a potential role in the management of allergic conditions where cough is not the primary symptom. drugbank.com Future research could involve preclinical screening of Chlophedianol in models of pain, inflammation, and allergic response, followed by targeted clinical trials if promising activity is observed. Inclusion in drug repurposing compound libraries for broader screening against various disease targets could also uncover entirely new and unexpected therapeutic applications. medchemexpress.com

Q & A

Q. What are the critical steps in synthesizing Chlophedianol hydrochloride with high purity, and how can reproducibility be ensured?

Methodological Guidance:

  • Route Selection : Begin with the established synthetic pathway for 2-chloro-α-(2-dimethylaminoethyl)benzyl alcohol hydrochloride, optimizing reaction conditions (e.g., solvent, temperature, catalyst) to maximize yield .
  • Purity Control : Use HPLC (>98% purity) and NMR (to confirm structural integrity) for batch validation. Pharmacopeial standards (e.g., JP specifications) should guide purity thresholds .
  • Documentation : Follow IUPAC guidelines for reporting synthetic procedures, including raw material sources, stoichiometry, and purification steps. Provide full spectral data in supplementary materials for peer review .

Q. How should researchers characterize the structural identity of this compound in novel formulations?

Methodological Guidance:

  • Spectroscopic Analysis : Combine 1^1H/13^13C NMR to verify the benzyl alcohol backbone and dimethylaminoethyl side chain. Mass spectrometry (HRMS) confirms molecular weight (326.3 g/mol) .
  • Crystallography : For polymorphic studies, perform X-ray diffraction to identify crystalline forms, which may affect bioavailability .
  • Cross-Validation : Compare results with reference standards (e.g., CAS 511-13-7) and published spectral libraries to rule out impurities .

Q. What in vitro models are appropriate for evaluating this compound’s antitussive efficacy?

Methodological Guidance:

  • Cell-Based Assays : Use guinea pig tracheal smooth muscle preparations to assess cough suppression via histamine-induced contraction .
  • Dosage Range : Establish dose-response curves (e.g., 12.5–50 mg/kg) based on pediatric clinical data, ensuring alignment with pharmacokinetic profiles .
  • Controls : Include positive controls (e.g., codeine) and vehicle controls to validate assay sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Methodological Guidance:

  • Pharmacokinetic Profiling : Measure plasma concentration-time curves to assess bioavailability and blood-brain barrier penetration, which may explain efficacy gaps .
  • Metabolite Screening : Use LC-MS/MS to identify active metabolites that contribute to in vivo effects but are absent in vitro systems .
  • Systematic Review : Conduct a meta-analysis of existing preclinical studies to identify confounding variables (e.g., species-specific metabolism) .

Q. What strategies mitigate environmental risks of this compound during disposal or industrial scaling?

Methodological Guidance:

  • Biodegradation Studies : Use OECD 301F (Ready Biodegradability Test) to evaluate persistence in aquatic systems. Monitor chlorinated byproducts via GC-MS .
  • Green Chemistry : Explore solvent-free synthesis or biocatalytic routes to reduce hazardous waste .
  • Regulatory Compliance : Align with ZDHC MRSL limits for chlorinated compounds in effluents and advocate for supplier transparency in SDS documentation .

Q. How can computational modeling improve the design of this compound derivatives with enhanced selectivity?

Methodological Guidance:

  • Docking Simulations : Use AutoDock Vina to predict interactions with opioid receptors (e.g., μ-receptors) and minimize off-target binding .
  • QSAR Analysis : Correlate structural modifications (e.g., halogen substitution) with antitussive activity to prioritize synthetic targets .
  • Validation : Compare computational predictions with in vitro binding assays (e.g., radioligand displacement) to refine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.